molecular formula C11H11N3O3S B8364452 4-[(2-Furylmethyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid

4-[(2-Furylmethyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B8364452
M. Wt: 265.29 g/mol
InChI Key: SAZGMGOGENMBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Furylmethyl)amino]-2-(methylthio)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O3S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-(furan-2-ylmethylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H11N3O3S/c1-18-11-13-6-8(10(15)16)9(14-11)12-5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14)

InChI Key

SAZGMGOGENMBIK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.71 g) in 2-propanol (10 ml) were added furfurylamine (714 mg) and diisopropylethylamine (950 mg), and the mixture was stirred at room temperature for 10 min. The reaction mixture was poured into 2% aqueous sodium hydrogen carbonate, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Ethyl acetate was added to the residue, and the precipitate was collected by filtration. The precipitate was dissolved in ethanol (10 ml), 2 M aqueous sodium hydroxide solution (10 ml) was added and the mixture was stirred at room temperature for 5 hr. The reaction mixture was adjusted to pH 3 with 1 M hydrochloric acid, and the precipitated crystals were collected by filtration to give the object compound (1.75 g) as a powder.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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